Methyl 2-bromo-4-morpholinobenzenecarboxylate
Description
Methyl 2-bromo-4-morpholinobenzenecarboxylate: is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is used primarily in proteomics research and has applications in various scientific fields .
Properties
IUPAC Name |
methyl 2-bromo-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFNFAXOFLZORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-morpholinobenzenecarboxylate typically involves the bromination of a precursor compound followed by esterification.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-morpholinobenzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted benzenecarboxylates.
Oxidation Reactions: Products include oxidized derivatives of the compound.
Reduction Reactions: Products include reduced derivatives of the compound.
Scientific Research Applications
Methyl 2-bromo-4-morpholinobenzenecarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biological processes and as a tool in proteomics research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-morpholinobenzenecarboxylate involves its interaction with specific molecular targets. The bromine atom and the morpholine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved include nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
- Methyl 2-chloro-4-morpholinobenzenecarboxylate
- Methyl 2-fluoro-4-morpholinobenzenecarboxylate
- Methyl 2-iodo-4-morpholinobenzenecarboxylate
Comparison: Methyl 2-bromo-4-morpholinobenzenecarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative has different reactivity patterns and can participate in distinct chemical reactions. This uniqueness makes it valuable in specific research and industrial applications .
Biological Activity
Methyl 2-bromo-4-morpholinobenzenecarboxylate (CAS No. 1092352-96-9) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms, and comparative studies with similar compounds.
Molecular Formula: CHBrNO
Molecular Weight: 300.15 g/mol
The synthesis typically involves bromination of a precursor compound followed by esterification. The compound's unique structure, featuring a bromine atom and a morpholine group, contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The bromine atom facilitates nucleophilic substitution reactions, while the morpholine moiety enhances binding affinity to biological receptors. This interaction can lead to modulation of various biochemical pathways, making it a useful tool in proteomics and drug design.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against various pathogens. The compound's ability to inhibit bacterial growth has been documented in several assays.
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess this property.
- Enzyme Inhibition: The compound's structural features allow it to act as an inhibitor for certain enzymes, which can be beneficial in therapeutic applications targeting specific diseases .
Comparative Studies
Comparative analysis with similar compounds reveals distinct characteristics of this compound:
| Compound | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Methyl 2-chloro-4-morpholinobenzenecarboxylate | Chloro | Moderate antimicrobial | Less effective than the brominated variant |
| Methyl 2-fluoro-4-morpholinobenzenecarboxylate | Fluoro | Low anti-inflammatory | Lower binding affinity observed |
| Methyl 2-iodo-4-morpholinobenzenecarboxylate | Iodo | High reactivity but less stability | More reactive but less selective in biological assays |
Case Studies and Research Findings
- Antimicrobial Efficacy: A study evaluated the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound in antibiotic development.
- Enzyme Interaction Studies: Molecular docking studies have shown that the compound binds effectively to target enzymes involved in metabolic pathways. This interaction is crucial for designing inhibitors for diseases such as cancer and chronic inflammatory conditions.
- Safety and Toxicity Assessments: Toxicity studies conducted on various cell lines revealed that at lower concentrations, this compound exhibited minimal cytotoxic effects, indicating a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
